molecular formula C12H15NO2S B14758707 3-((2,3-dihydro-1H-inden-1-yl)sulfinyl)propanamide

3-((2,3-dihydro-1H-inden-1-yl)sulfinyl)propanamide

Cat. No.: B14758707
M. Wt: 237.32 g/mol
InChI Key: PXTZGMTZVKXBGC-UHFFFAOYSA-N
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Description

3-((2,3-dihydro-1H-inden-1-yl)sulfinyl)propanamide is a compound that features a sulfinyl group attached to a propanamide backbone, with a 2,3-dihydro-1H-inden-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,3-dihydro-1H-inden-1-yl)sulfinyl)propanamide typically involves the reaction of 2,3-dihydro-1H-inden-1-one with a sulfinylating agent, followed by the introduction of the propanamide group. Common methods include:

    Sulfinylation: The reaction of 2,3-dihydro-1H-inden-1-one with a sulfinylating agent such as sulfinyl chloride in the presence of a base.

    Amidation: The subsequent reaction of the sulfinylated intermediate with a suitable amine to form the propanamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((2,3-dihydro-1H-inden-1-yl)sulfinyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the sulfinyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the corresponding sulfide.

    Substitution: Formation of substituted sulfinyl or sulfonyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound may be explored for its potential as a drug candidate due to its unique structural features.

    Materials Science: It could be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound may be used as a probe to study biological processes involving sulfinyl groups.

Mechanism of Action

The mechanism of action of 3-((2,3-dihydro-1H-inden-1-yl)sulfinyl)propanamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfinyl group can participate in redox reactions, potentially affecting cellular redox balance.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-1H-inden-1-one derivatives: These compounds share the indanone core structure and may exhibit similar chemical reactivity.

    Sulfinyl-containing amides: Compounds with similar sulfinyl and amide functionalities.

Uniqueness

3-((2,3-dihydro-1H-inden-1-yl)sulfinyl)propanamide is unique due to the combination of the indanone moiety with the sulfinyl and propanamide groups, which may confer distinct chemical and biological properties compared to other related compounds.

This article provides a comprehensive overview of this compound, highlighting its synthesis, chemical reactivity, applications, and uniqueness

Properties

Molecular Formula

C12H15NO2S

Molecular Weight

237.32 g/mol

IUPAC Name

3-(2,3-dihydro-1H-inden-1-ylsulfinyl)propanamide

InChI

InChI=1S/C12H15NO2S/c13-12(14)7-8-16(15)11-6-5-9-3-1-2-4-10(9)11/h1-4,11H,5-8H2,(H2,13,14)

InChI Key

PXTZGMTZVKXBGC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C1S(=O)CCC(=O)N

Origin of Product

United States

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